molecular formula C20H24N2O2S B4175059 2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No. B4175059
M. Wt: 356.5 g/mol
InChI Key: TYWJRNIMNQICSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one” is a spiro compound, which means it has two rings that share a single atom . It contains a benzo[h]quinazoline moiety, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) and a cyclohexanone moiety, which is a type of ketone.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[h]quinazoline ring system, followed by the formation of the spiro linkage to the cyclohexanone . The hydroxyethylthio group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spiro linkage, which would result in a three-dimensional structure. The benzo[h]quinazoline moiety would contribute aromaticity to the molecule, and the cyclohexanone moiety would introduce a carbonyl group, which could participate in various reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The benzo[h]quinazoline moiety could participate in electrophilic substitution reactions typical of aromatic compounds. The carbonyl group in the cyclohexanone moiety could undergo reactions typical of ketones, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the benzo[h]quinazoline moiety could contribute to its aromaticity and stability, while the cyclohexanone moiety could affect its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many quinazoline derivatives have been found to have pharmaceutical and biological activities , so it’s possible that this compound could also have biological activity.

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. Given the biological activity of many quinazoline derivatives , this compound could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-methylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-22-18(24)16-17(21-19(22)25-12-11-23)15-8-4-3-7-14(15)13-20(16)9-5-2-6-10-20/h3-4,7-8,23H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWJRNIMNQICSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0092736.P001

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 3
Reactant of Route 3
2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 4
2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 5
2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Reactant of Route 6
2-[(2-hydroxyethyl)thio]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

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